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Compound of Interest

Compound Name:
6-chloro-N-ethyl-5-nitropyrimidin-

4-amine

CAS No.: 25710-24-1

Cat. No.: B1623956 Get Quote

Executive Summary
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine (CAS 25710-24-1) is a critical heterocyclic

intermediate used primarily in the synthesis of 9-substituted purines and fused pyrimidine

systems.[1][2][3][4][5] Characterized by its highly reactive C-6 chlorine atom and the electron-

withdrawing nitro group at C-5, this compound serves as an electrophilic scaffold for

Nucleophilic Aromatic Substitution (SNAr) reactions.[2] It is a pivotal building block in medicinal

chemistry, particularly for developing kinase inhibitors and adenosine receptor antagonists.

Part 1: Chemical Identity & Properties[2]
Core Identifiers
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Property Detail

CAS Number 25710-24-1

IUPAC Name 6-chloro-N-ethyl-5-nitropyrimidin-4-amine

Molecular Formula C₆H₇ClN₄O₂

Molecular Weight 202.60 g/mol

SMILES CCNc1nc(Cl)c([O-])cn1

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Ethyl Acetate,

Dichloromethane

Structural Analysis
The molecule features a pyrimidine ring substituted at the 4, 5, and 6 positions.

Position 4 (Amino): The ethylamino group acts as an electron donor but is sterically small

enough to allow further functionalization.

Position 5 (Nitro): A strong electron-withdrawing group (EWG) that activates the C-6 position

for nucleophilic attack and can be reduced to an amine for imidazole ring closure (purine

synthesis).[2]

Position 6 (Chloro): A highly labile leaving group, susceptible to displacement by amines,

thiols, or alkoxides.

Part 2: Synthesis & Reaction Mechanism[2][6][7][8]
Synthetic Pathway
The synthesis of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is achieved via a controlled

mono-amination of 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2).[2] Due to the high reactivity

of the precursor, strict temperature control is required to prevent the formation of the

disubstituted byproduct.
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Experimental Protocol
Objective: Selective mono-substitution of 4,6-dichloro-5-nitropyrimidine with ethylamine.

Reagents:

4,6-Dichloro-5-nitropyrimidine (1.0 eq)[2]

Ethylamine (1.0 eq, typically used as a solution in THF or generated in situ)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) as an acid scavenger

Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (19.4 g, 100 mmol) in anhydrous THF

(200 mL) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath. Critical Step: Low

temperature is essential to kinetically favor mono-substitution over di-substitution.[2]

Addition: Dropwise add a solution of ethylamine (100 mmol) and TEA (110 mmol) in THF (50

mL) over 60 minutes. Maintain the internal temperature below 0°C.

Reaction: Stir the mixture at 0°C for 2 hours. Monitor reaction progress via TLC

(Hexane:EtOAc 3:1) or LC-MS.[2][6] The product spot (yellow) should appear, and the

starting material spot should disappear.

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water

(200 mL) and extract with EtOAc (3 x 100 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Recrystallize from Ethanol/Hexane to yield the target compound as yellow

crystals.

Reaction Workflow Visualization
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Caption: Controlled mono-amination workflow preventing disubstitution via temperature

regulation.

Mechanistic Insight (SNAr)
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]

Activation: The 5-nitro group and the ring nitrogens strongly withdraw electron density,

making C-4 and C-6 highly electrophilic.[2]

Addition: The lone pair of the ethylamine nitrogen attacks the C-4 position, breaking the

aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer

complex).

Elimination: The chloride ion is eliminated, restoring aromaticity.

Regioselectivity: While C-4 and C-6 are chemically equivalent in the starting material, the

introduction of the first amino group deactivates the ring slightly (via electron donation),

making the second substitution slower.[6] However, the strong nitro group can still facilitate a

second attack if stoichiometry is not controlled.

Part 3: Applications in Drug Development[2][10]
Precursor for Purine Analogs
This compound is a "gateway" scaffold for synthesizing 9-ethyl-substituted purines.[2]

Reduction: The 5-nitro group is reduced (using Fe/AcOH or H₂/Pd-C) to a primary amine,

yielding 6-chloro-N4-ethylpyrimidine-4,5-diamine.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1623956?utm_src=pdf-body-img
https://pdf.benchchem.com/16/Application_Notes_and_Protocols_for_Nucleophilic_Substitution_on_4_6_Dichloropyrimidin_5_amine.pdf
https://pdf.benchchem.com/33/A_Comparative_Guide_to_Alternatives_for_2_4_Dichloro_5_nitropyridine_in_Regioselective_Amination.pdf
https://www.bldpharm.com/products/4316-94-3.html
https://pdf.benchchem.com/16/Application_Notes_and_Protocols_for_Nucleophilic_Substitution_on_4_6_Dichloropyrimidin_5_amine.pdf
https://www.bldpharm.com/products/4316-94-3.html
https://www.bldpharm.com/products/4316-94-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization: Reaction with triethyl orthoformate closes the imidazole ring to form 6-chloro-9-

ethylpurine.[2]

Functionalization: The remaining C-6 chlorine on the purine can be displaced by various

nucleophiles to generate libraries of adenosine analogs.[2]

Kinase Inhibitor Scaffold
The pyrimidine-4-amine core mimics the adenine base of ATP, allowing these derivatives to

bind to the hinge region of kinase enzymes. The ethyl group provides hydrophobic interactions

within the ATP-binding pocket.

Pathway to Purine Synthesis[2][7][11][12]
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

(Starting Scaffold)
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Caption: Conversion of the nitro-pyrimidine scaffold into a bioactive purine core.
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Part 4: Safety & Handling (E-E-A-T)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[2]

Skin Irritation H315 Causes skin irritation.[8]

Eye Irritation H319
Causes serious eye irritation.

[8]

STOT-SE H335
May cause respiratory

irritation.[2]

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling the

solid powder.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is

stable but can degrade upon prolonged exposure to moisture or light.

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a

mild detergent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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